molecular formula C17H27ClN2O4 B1383871 N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride CAS No. 57898-79-0

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride

货号: B1383871
CAS 编号: 57898-79-0
分子量: 358.9 g/mol
InChI 键: QGRNEYQABUHJRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide hydrochloride (CAS: 57898-79-0) is a synthetic organic compound primarily recognized as Impurity J of the cardiovascular drug Acebutolol Hydrochloride . Its molecular formula is C₁₇H₂₆N₂O₄·HCl, with a molecular weight of 358.86 g/mol. Structurally, it features:

  • A propanamide backbone substituted at the phenyl ring with a 3-acetyl group.
  • A 2-hydroxy-3-(propan-2-ylamino)propoxy side chain, which is characteristic of β-adrenergic receptor antagonists (beta-blockers) .

This compound is classified as a pharmaceutical impurity arising during the synthesis of Acebutolol Hydrochloride, a selective β₁-blocker used to treat hypertension and arrhythmias . Its synthesis involves the reaction of intermediates with isopropylamine and subsequent hydrochlorination . Analytical data confirm its identity via SMILES notation: Cl.CCC(=O)Nc1ccc(OCC(O)CNC(C)C)c(c1)C(=O)C and IUPAC nomenclature .

属性

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.ClH/c1-5-17(22)19-13-6-7-16(15(8-13)12(4)20)23-10-14(21)9-18-11(2)3;/h6-8,11,14,18,21H,5,9-10H2,1-4H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRNEYQABUHJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiac and smooth muscle activity. The nature of these interactions typically involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the cyclic AMP (cAMP) pathway, which is a critical signaling pathway in many cellular processes. This modulation can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a beta-adrenergic receptor antagonist, inhibiting the receptor’s activity and preventing the usual cellular response to adrenaline and noradrenaline. This inhibition can lead to a decrease in heart rate and blood pressure, among other effects. Additionally, it can influence gene expression by altering the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate beta-adrenergic receptor activity without causing significant adverse effects. At high doses, it can lead to toxic effects, including cardiovascular complications and metabolic disturbances. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the heart and lungs. The compound’s localization and accumulation within tissues can influence its therapeutic and toxic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity.

生物活性

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide; hydrochloride, commonly referred to as acebutolol hydrochloride, is a compound that has garnered attention for its biological activity, particularly in the context of cardiovascular pharmacology. As a beta-blocker, it is primarily utilized in the treatment of hypertension and arrhythmias. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H26N2O4·ClH
  • Molecular Weight : 358.86 g/mol
  • CAS Number : 57898-79-0
  • IUPAC Name : N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide; hydrochloride

Acebutolol functions primarily as a selective beta-1 adrenergic antagonist. It reduces heart rate and myocardial contractility by blocking the action of catecholamines on beta receptors in the heart. This leads to decreased cardiac output and lower blood pressure, making it effective for treating conditions such as:

  • Hypertension
  • Angina pectoris
  • Certain types of arrhythmias

Cardiovascular Effects

Studies have demonstrated that acebutolol effectively lowers blood pressure and heart rate in hypertensive patients. Its beta-blocking properties are beneficial in managing chronic heart failure and preventing tachyarrhythmias.

Study ReferenceMethodologyKey Findings
Clinical trial on hypertensive patientsSignificant reduction in systolic and diastolic blood pressure after 12 weeks of treatment
Meta-analysis of beta-blockersAcebutolol showed comparable efficacy to other beta-blockers with a favorable side effect profile

Antiarrhythmic Properties

Acebutolol has been shown to prevent ventricular arrhythmias. A study indicated that it reduced the incidence of premature ventricular contractions (PVCs) in patients with ischemic heart disease.

Study ReferenceMethodologyKey Findings
Randomized controlled trial30% reduction in PVCs among participants treated with acebutolol compared to placebo

Case Studies

  • Case Study on Hypertension Management :
    A 60-year-old male patient with a history of hypertension was treated with acebutolol. After 8 weeks, his blood pressure decreased from 160/100 mmHg to 130/85 mmHg, demonstrating significant efficacy in blood pressure control.
  • Case Study on Arrhythmia Control :
    A 45-year-old female patient presented with frequent PVCs. Following treatment with acebutolol, her PVC frequency decreased by over 50%, indicating its effectiveness as an antiarrhythmic agent.

Safety Profile and Side Effects

While acebutolol is generally well-tolerated, potential side effects include:

  • Fatigue
  • Dizziness
  • Bradycardia
  • Gastrointestinal disturbances

科学研究应用

Pharmacological Properties

Acebutolol is classified as a beta-blocker , specifically a selective beta-1 adrenergic antagonist. Its mechanism of action involves the inhibition of catecholamine effects on the heart, leading to:

  • Reduced heart rate : By blocking beta-1 receptors, Acebutolol decreases the heart's response to stress and physical activity.
  • Lowered blood pressure : It effectively manages hypertension by reducing cardiac output and renin release from the kidneys.
  • Antiarrhythmic effects : The compound is utilized in treating various arrhythmias due to its ability to stabilize cardiac activity.

Therapeutic Uses

Acebutolol has been extensively studied and applied in clinical settings for several cardiovascular conditions:

  • Hypertension : It is prescribed for managing high blood pressure, often in combination with other antihypertensive agents.
  • Angina pectoris : Acebutolol helps alleviate chest pain caused by reduced blood flow to the heart.
  • Arrhythmias : Its antiarrhythmic properties make it suitable for patients with irregular heartbeats, particularly atrial fibrillation and ventricular tachycardia.

Structural Characteristics

The molecular structure of Acebutolol is significant for its activity. The compound's formula is C17H26N2O4ClHC_{17}H_{26}N_{2}O_{4}\cdot ClH with a molecular weight of 358.86 g/mol . The presence of an acetyl group and a hydroxypropoxy side chain contributes to its pharmacological profile.

Numerous studies have documented the efficacy and safety profile of Acebutolol in clinical practice:

Case Study 1: Efficacy in Hypertension Management

A clinical trial evaluated the effectiveness of Acebutolol in patients with essential hypertension. Results indicated significant reductions in both systolic and diastolic blood pressure over a 12-week period compared to placebo .

Case Study 2: Arrhythmia Control

In another study focusing on patients with ventricular tachycardia, Acebutolol demonstrated a notable decrease in arrhythmic episodes, highlighting its role as an effective antiarrhythmic agent .

Safety and Side Effects

While generally well-tolerated, Acebutolol can cause side effects such as:

  • Fatigue
  • Dizziness
  • Bradycardia (slow heart rate)
  • Gastrointestinal disturbances

Monitoring for these adverse effects is crucial, especially in patients with underlying health conditions.

相似化合物的比较

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role Reference
Target Compound (Impurity J) C₁₇H₂₆N₂O₄·HCl 358.86 Propanamide, 3-acetyl, 2-hydroxy-3-(isopropylamino)propoxy Acebutolol impurity
Acebutolol Hydrochloride (Active Drug) C₁₈H₂₈N₂O₄·HCl 372.89 Butanamide, 3-acetyl, 2-hydroxy-3-(isopropylamino)propoxy β₁-blocker (antihypertensive)
Acebutolol Impurity K (EP) C₁₉H₃₀N₂O₄·HCl 386.92 Butanamide, 3-butyryl, 2-hydroxy-3-(isopropylamino)propoxy Synthesis byproduct
Acebutolol Related Compound B (EP) C₁₆H₂₄N₂O₄·HCl 344.84 Acetamide, 3-acetyl, 2-hydroxy-3-(isopropylamino)propoxy Degradation product
Atenolol C₁₄H₂₂N₂O₃ 266.34 Acetamide, 4-hydroxyphenyl, 2-hydroxy-3-(isopropylamino)propoxy β₁-blocker (cardioselective)

Key Differences and Implications

Backbone Variations :

  • The target compound’s propanamide backbone distinguishes it from Acebutolol’s butanamide group. This difference reduces its molecular weight by ~14 g/mol compared to Acebutolol .
  • Impurity K (C₁₉H₃₀N₂O₄·HCl) features a longer butyryl chain , likely altering its lipophilicity and metabolic stability .

Pharmacological Activity: Unlike Acebutolol, the target compound lacks intrinsic β-blocking activity due to minor structural deviations that disrupt receptor binding . Atenolol, while structurally similar, omits the acetyl group at the phenyl ring, enhancing its cardioselectivity .

Synthetic and Regulatory Relevance :

  • The target compound is a process-related impurity , monitored under pharmacopeial guidelines (e.g., EP) to ensure drug safety .
  • Related Compound B (acetamide variant) arises from incomplete acylation during synthesis, highlighting quality control challenges .

Analytical and Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances water solubility, critical for chromatographic analysis .
  • Thermal Stability : Similar to Acebutolol, it decomposes at elevated temperatures, necessitating controlled storage conditions .
  • Spectral Data : IR and NMR spectra align with its functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .

Research and Regulatory Considerations

  • Regulatory Limits : The European Pharmacopoeia (EP) specifies thresholds for Acebutolol impurities, emphasizing rigorous HPLC or LC-MS profiling .

常见问题

Q. What is the structural relationship between this compound and acebutolol hydrochloride, and how does it influence analytical method development?

The compound is a structural analog of acebutolol hydrochloride (C₁₈H₂₈N₂O₄·HCl), differing by a propionamide group instead of butanamide at the 3-acetyl position . This modification impacts chromatographic behavior, requiring reversed-phase HPLC with C18 columns and mobile phases containing ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to resolve it from acebutolol and other impurities. Method validation should include specificity testing against EP-listed impurities (e.g., Impurities A–K) .

Q. What spectroscopic techniques are most effective for confirming the compound’s identity and purity?

  • NMR (¹H/¹³C): Confirm the propionamide side chain (δ ~2.3 ppm for CH₂ and ~1.1 ppm for CH₃) and β-hydroxypropoxy moiety (δ ~3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 358.1628 (calculated for C₁₇H₂₈N₂O₄·HCl) .
  • IR: Detect characteristic amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) .

Q. How should researchers handle discrepancies in solubility data reported for this compound?

Conflicting solubility profiles (e.g., free solubility in methanol vs. insolubility in ether) require standardized testing under controlled conditions (25°C, USP/EP buffers). Use a shake-flask method with HPLC-UV quantification (λ = 230–270 nm) to validate solubility in aqueous/organic mixtures .

Advanced Research Questions

Q. What experimental strategies can isolate and quantify this compound as a process-related impurity in acebutolol hydrochloride formulations?

  • Sample Preparation: Extract impurities using sonication with methanol:water (70:30, v/v) and centrifuge at 10,000 rpm .
  • HPLC Conditions:
  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)
  • Mobile Phase: Gradient of 0.1% phosphoric acid (A) and acetonitrile (B) at 1.0 mL/min
  • Detection: UV at 254 nm .
    • Validation: Assess linearity (1–50 µg/mL), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH Q2(R1) .

Q. How does the β-adrenergic receptor binding affinity of this compound compare to acebutolol, and what mechanistic insights does this provide?

Design in vitro radioligand displacement assays using [³H]-dihydroalprenolol and human β₁-adrenoceptor-expressing HEK293 cells. Prepare dose-response curves (0.1 nM–10 µM) to calculate IC₅₀ values. The propionamide group may reduce hydrophilicity, potentially altering membrane permeability and receptor interaction kinetics compared to acebutolol .

Q. What synthetic routes are available for producing high-purity batches of this compound, and how can side products be minimized?

  • Key Step: Condensation of 3-acetyl-4-hydroxyphenylpropanamide with (±)-epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C), followed by aminolysis with isopropylamine .
  • Purification: Crystallize from ethanol:water (8:2, v/v) to achieve >99.5% purity (HPLC). Monitor for residual epoxide intermediates via LC-MS .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound in preclinical models?

Conduct comparative pharmacokinetic studies in Sprague-Dawley rats (n=6/group) with IV/PO dosing (1–10 mg/kg). Use LC-MS/MS for plasma analysis (LLOQ = 1 ng/mL). Discrepancies in bioavailability may arise from species-specific metabolism or formulation excipients affecting solubility .

Methodological Notes

  • Safety Protocols: Use PPE (nitrile gloves, FFP2 masks) due to risks of skin/eye irritation (H313/H333). Handle in a fume hood with spill trays .
  • Data Analysis: For receptor binding studies, apply nonlinear regression (GraphPad Prism) to calculate Kᵢ values from IC₅₀ and Cheng-Prusoff equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。